

Enisamium Iodide ("Amizon"): A Technical Guide to its Antiviral Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Amizon**

Cat. No.: **B1671293**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

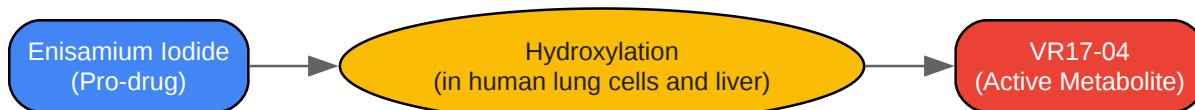
Enisamium iodide, commercially known as **Amizon®**, is an oral antiviral agent licensed in several countries for the treatment of influenza and other acute respiratory viral infections. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its role as an inhibitor of viral RNA polymerase. It has been demonstrated that enisamium iodide is a prodrug that is metabolized to a more potent, hydroxylated form, VR17-04. This active metabolite directly targets the RNA polymerase of various RNA viruses, including influenza A and B viruses and coronaviruses like SARS-CoV-2, thereby inhibiting viral replication. This document collates and presents key quantitative data on its antiviral activity, details the experimental protocols used in pivotal studies, and provides visualizations of the metabolic and inhibitory pathways.

Core Mechanism of Action: Inhibition of Viral RNA Polymerase

The primary antiviral mechanism of enisamium iodide is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the genomes of RNA viruses. The parent compound, enisamium, displays weak inhibitory activity against the influenza A virus RNA polymerase in in-vitro assays. However, its antiviral efficacy is significantly enhanced through metabolic activation.

Metabolic Activation to VR17-04

In humans and human lung cells, enisamium iodide undergoes hydroxylation to form the active metabolite VR17-04. This metabolite is a more potent inhibitor of the influenza virus RNA polymerase than the parent compound. Mass spectrometry analysis of sera from patients treated with enisamium has confirmed the presence of VR17-04.

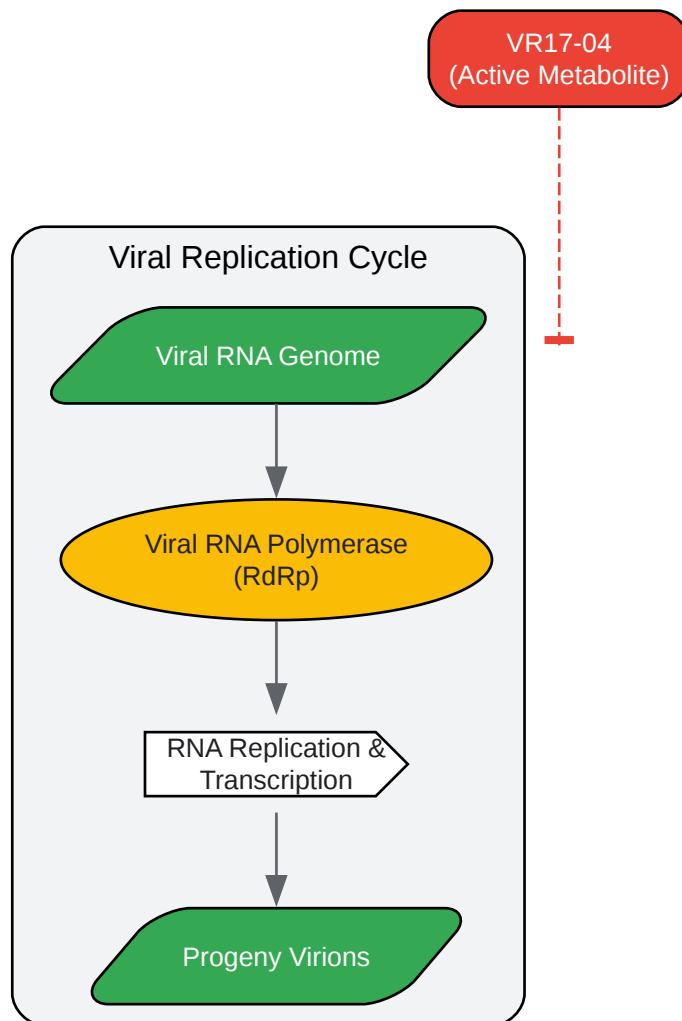


[Click to download full resolution via product page](#)

Metabolic activation pathway of enisamium iodide.

Direct Inhibition of RNA Polymerase

The active metabolite, VR17-04, directly targets the viral RNA polymerase. Studies with both influenza virus and SARS-CoV-2 have shown that VR17-04 inhibits the elongation step of RNA synthesis. Molecular dynamics simulations suggest that VR17-04 may function by preventing the incorporation of GTP and UTP into the nascent RNA strand.



[Click to download full resolution via product page](#)

Mechanism of viral RNA polymerase inhibition by VR17-04.

Quantitative Data on Antiviral Activity

The antiviral activity of enisamium and its active metabolite has been quantified in various in-vitro and cell-based assays.

Table 1: In-Vitro RNA Polymerase Inhibition

Compound	Virus	Assay System	IC50	Reference
Enisamium (FAV00A)	Influenza A Virus	Cell-free RNA polymerase assay	46.3 mM	
VR17-04	Influenza A Virus	Cell-free RNA polymerase assay	0.84 mM	
Enisamium (FAV00A)	SARS-CoV-2	In-vitro nsp7/8/12 activity assay	~40.7 mM	
VR17-04	SARS-CoV-2	In-vitro nsp7/8/12 activity assay	~2-3 mM	

Table 2: Cell-Based Antiviral Activity

Compound	Virus Strain	Cell Line	Assay Type	EC90 (µM)	CC50 (mM)	Selectivity Index (SI)	Reference
Enisamium	Influenza A/Brisbane/59/2007 (H1N1)	dNHBE	Virus Yield Reduction	204	>10	>49	
Enisamium	Influenza A/California/07/2009 (H1N1)	dNHBE	Virus Yield Reduction	157	>10	>64	
Enisamium	Influenza A/Victoria/361/2011 (H3N2)	dNHBE	Virus Yield Reduction	439	>10	>23	
Enisamium	Influenza B/Wisconsin/1/2010	dNHBE	Virus Yield Reduction	171	>10	>58	
Enisamium	Influenza A/Anhui/1/2013 (H7N9)	dNHBE	Virus Yield Reduction	280	>10	>36	
Enisamium	Influenza A/Vietnam/1203/2004 (H5N1)	dNHBE	Virus Yield Reduction	290	>10	>34	

Enisamium Chloride	SARS-CoV-2	Caco-2	CPE Inhibition	IC50: 1.2 mM	-	-
Enisamium Iodide	SARS-CoV-2	NHBE	Viral RNA Reduction	IC50: ~250 µg/mL	-	-
Enisamium Chloride	HCoV-NL63	NHBE	Viral RNA Reduction	IC50: ~60 µg/mL	-	-

Detailed Experimental Protocols

In-Vitro Influenza RNA Polymerase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus RNA polymerase.

- Purification of Influenza Virus RNA Polymerase: The heterotrimeric RNA polymerase complex (subunits PA, PB1, and PB2) is expressed in and purified from HEK 293T cells.
- Reaction Mixture: The purified polymerase is incubated in a reaction buffer containing a model 14-nucleotide viral RNA (vRNA) template, radiolabeled nucleotides (e.g., $[\alpha-^{32}\text{P}]$ GTP), and the test compound (enisamium or VR17-04) at various concentrations.
- Incubation: The reaction is incubated at 30°C for 60 minutes.
- Analysis: The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The intensity of the bands corresponding to the RNA products is quantified to determine the IC50 value.

Virus Yield Reduction Assay in dNHBE Cells

This assay assesses the ability of a compound to inhibit the replication of influenza virus in a physiologically relevant cell culture model.

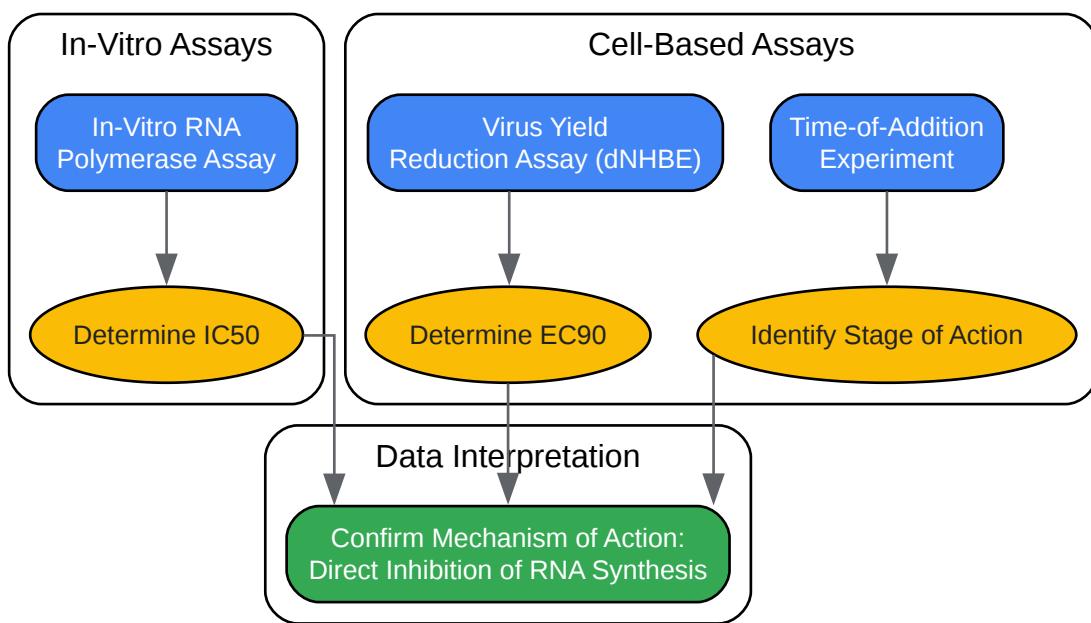
- **Cell Culture:** Differentiated normal human bronchial epithelial (dNHBE) cells are cultured at an air-liquid interface to form a multilayered, differentiated epithelium resembling the human respiratory tract.
- **Infection:** The apical surface of the dNHBE cells is inoculated with an influenza virus strain (e.g., A/Brisbane/59/2007) at a specific multiplicity of infection (MOI).
- **Compound Treatment:** Enisamium is added to the basolateral medium at various concentrations.
- **Incubation:** The infected cells are incubated for a defined period (e.g., 24 or 48 hours).
- **Virus Titration:** The apical washes are collected, and the amount of infectious virus is quantified by titration in Madin-Darby canine kidney (MDCK) cells using a 50% tissue culture infectious dose (TCID₅₀) assay.
- **Data Analysis:** The EC₉₀ value is calculated as the concentration of the compound that reduces the virus yield by 90% (1 log₁₀) compared to untreated controls.

Time-of-Addition Experiment

This experiment helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.

- **Methodology:** A single high dose of enisamium (e.g., 2000 μ M) is added to dNHBE cells at different time points relative to virus inoculation (e.g., before, during, or at various hours post-infection).
- **Analysis:** The viral titers in the apical washes are determined at a set time point post-infection.
- **Interpretation:** A pronounced reduction in virus yield when the compound is added early in the infection cycle (within 4 hours post-inoculation) suggests that an early stage of replication, such as viral RNA synthesis, is being inhibited.

Experimental and Logical Workflows



[Click to download full resolution via product page](#)

Workflow for determining the antiviral mechanism of enisamium.

Conclusion

The antiviral activity of enisamium iodide is attributed to its metabolic conversion to the active metabolite VR17-04, which acts as a direct inhibitor of viral RNA-dependent RNA polymerase. This mechanism has been demonstrated for influenza viruses and SARS-CoV-2. The quantitative data from in-vitro and cell-based assays support this conclusion and provide a basis for its clinical efficacy in treating respiratory viral infections. Further research may focus on elucidating the precise binding site of VR17-04 on the viral polymerase and exploring its potential against a broader range of RNA viruses.

- To cite this document: BenchChem. [Enisamium Iodide ("Amizon"): A Technical Guide to its Antiviral Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1671293#amizon-enisamium-iodide-mechanism-of-action\]](https://www.benchchem.com/product/b1671293#amizon-enisamium-iodide-mechanism-of-action)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com